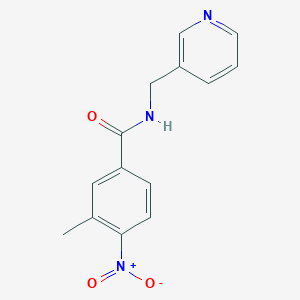
2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide, also known as CEMAC, is a chemical compound that has been studied for its potential use in scientific research. CEMAC is a derivative of the cyclohexylideneacetamide family and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the central nervous system. 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has been shown to interact with voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors, which are involved in pain signaling and synaptic plasticity.
Biochemical and Physiological Effects
2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has analgesic properties and can reduce pain in animal models. 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide in lab experiments is its potential use in various scientific research areas. 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has been shown to have promising results in cancer research, neuroscience, and pain management. However, one limitation is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety and efficacy of 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide for human use.
Orientations Futures
There are several future directions for research on 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide. One area of research could focus on the development of 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide derivatives with improved efficacy and safety profiles. Another area of research could focus on the use of 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the exact mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide and its potential use in other scientific research areas.
Méthodes De Synthèse
2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide can be synthesized by reacting 4-ethoxybenzaldehyde with 4-methylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with cyanamide to yield 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide.
Applications De Recherche Scientifique
2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has been studied for its potential use in various scientific research areas, including cancer research, neuroscience, and pain management. In cancer research, 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, 2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has been shown to have analgesic properties.
Propriétés
IUPAC Name |
2-cyano-N-(4-ethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-22-16-10-8-15(9-11-16)20-18(21)17(12-19)14-6-4-13(2)5-7-14/h8-11,13H,3-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFBAFSVUGXADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=C2CCC(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)



![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)
![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)



![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)
